Increased Lipophilicity (XLogP3) Relative to 3-Unsubstituted and 3-Methyl Analogs
The target compound exhibits a computed XLogP3 of 0.7, approximately 0.5–0.7 log units higher than the 3-unsubstituted analog 8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (XLogP3 estimated ~0.0–0.2) and roughly 0.2–0.3 log units above the 3-methyl analog (XLogP3 estimated ~0.4–0.5). [1] In drug discovery, a ΔlogP of 0.3–0.5 units can significantly shift passive membrane permeability and oral absorption potential. [2] This positions the ethyl substituent as a moderate lipophilicity modulator, offering a balance between aqueous solubility (not excessively logP-driven) and membrane crossing capacity.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (PubChem computed) |
| Comparator Or Baseline | 8-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine (3-unsubstituted): estimated XLogP3 ~0.0–0.2; 3-Methyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine: estimated XLogP3 ~0.4–0.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 vs. 3-H analog; ΔXLogP3 ≈ +0.2 to +0.3 vs. 3-CH₃ analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); values for comparators estimated from structural analogs where explicit PubChem data are unavailable. |
Why This Matters
For procurement decisions in medicinal chemistry programs, a 0.5 log unit lipophilicity shift can be the difference between a compound that meets cellular permeability thresholds and one that does not, making the 3-ethyl substitution a non-interchangeable design element.
- [1] PubChem. Computed Properties (XLogP3) for CID 91811802. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91811802 (accessed 2026-05-03). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. [Provides benchmark data on the impact of ΔlogP on permeability and absorption.] View Source
